Lipophilicity (LogP) Comparison: Enhanced Membrane Penetration vs. Non-Methylated and Dimethyl Analogs
The computed LogP of 2-[(dimethylamino)methyl]-3,5,6-trimethylphenol is 2.38, which is approximately 0.9 log units higher than that of the non-methylated parent 2-[(dimethylamino)methyl]phenol (XLogP3 ≈ 1.5) and approximately 0.4 log units higher than the 3,5-dimethyl analog (XLogP3 ≈ 2.0). According to the Lipinski rule-of-five framework, this LogP shift places the 3,5,6-trimethyl compound in an optimal range for passive membrane diffusion (LogP 1–3 for CNS-accessible compounds), whereas the non-methylated analog falls at the lower boundary and may exhibit limited membrane partitioning in lipid-rich environments [1].
| Evidence Dimension | Computed partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.38 (computed) |
| Comparator Or Baseline | 2-[(Dimethylamino)methyl]phenol: XLogP3 ≈ 1.5; 2-[(Dimethylamino)methyl]-3,5-dimethylphenol: XLogP3 ≈ 2.0 |
| Quantified Difference | ΔLogP = +0.88 vs. non-methylated analog; ΔLogP = +0.38 vs. 3,5-dimethyl analog |
| Conditions | In silico prediction using XLogP3 algorithm; data from ChemSrc and PubChem |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and in vivo models.
- [1] PubChem. XLogP3 predictions for 2-[(dimethylamino)methyl]phenol (≈1.5) and structurally related dimethylaminomethylphenols. View Source
